molecular formula C5H13NO2 B1261861 Ethanaminium propionate

Ethanaminium propionate

Cat. No. B1261861
M. Wt: 119.16 g/mol
InChI Key: WBBZUMDPZLYKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylammonium propionate is an organoammonium salt resulting from the mixing of equimolar amounts of propanoic acid and ethylamine. It contains an ethylaminium and a propionate.

Scientific Research Applications

Enthalpic Interactions in Aqueous Solutions

The interactions of propionamide, a compound structurally related to Ethanaminium propionate, in aqueous solutions of carboxylic acids like ethanoic acid and propionic acid have been studied. These studies focus on the enthalpic and volumetric interactions between the amide and the acids, offering insights into the molecular interactions and structural behavior of similar compounds in solution. Such research sheds light on the fundamental physical chemistry of carboxylic acid solutions and their interactions with amine derivatives, which is crucial for various scientific and industrial applications (Lu et al., 2004).

Structural Analysis through Crystallography

Crystallographic studies of compounds akin to Ethanaminium propionate, such as (S)-1-Carboxy-2-(4-nitrophenyl)ethanaminium bromide, provide detailed insights into their molecular structure and intermolecular interactions. These studies reveal how the molecular conformation, including the orientation of functional groups and the overall molecular geometry, influences the compound's physical and chemical properties. This information is invaluable for understanding the behavior of these compounds in various environments and can guide the design of new materials and molecules with tailored properties (Wang, 2009).

Corrosion Inhibition by Cationic Surfactants

Research into cationic surfactants derived from compounds structurally similar to Ethanaminium propionate, such as various ethanaminium chloride derivatives, has revealed their potential as corrosion inhibitors for carbon steel in acidic environments. These studies not only provide insights into the molecular mechanisms of corrosion inhibition but also highlight the practical applications of such compounds in protecting industrial materials from corrosive damage. Understanding the interactions between these surfactants and metal surfaces can lead to the development of more effective and environmentally friendly corrosion inhibitors (Aiad et al., 2016).

Catalysis and Reaction Mechanisms

Investigations into the catalytic activities of compounds related to Ethanaminium propionate, such as its role in the stabilization kinetics of fast pyrolysis oil over Ni-Cu catalysts, shed light on the complex mechanisms of catalytic reactions. These studies explore how such compounds can influence reaction pathways, product distribution, and reaction kinetics, providing valuable information for the development of more efficient and selective catalytic processes. Understanding these catalytic mechanisms is crucial for the advancement of green chemistry and sustainable industrial practices (Otyuskaya et al., 2018).

properties

Product Name

Ethanaminium propionate

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

ethylazanium;propanoate

InChI

InChI=1S/C3H6O2.C2H7N/c1-2-3(4)5;1-2-3/h2H2,1H3,(H,4,5);2-3H2,1H3

InChI Key

WBBZUMDPZLYKIZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)[O-].CC[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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